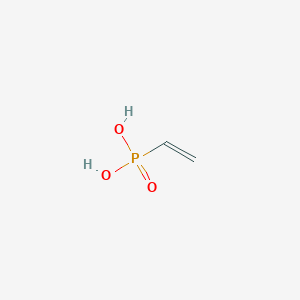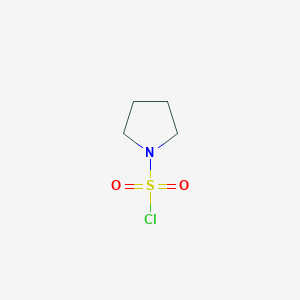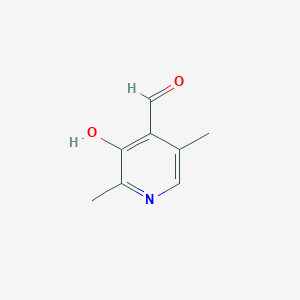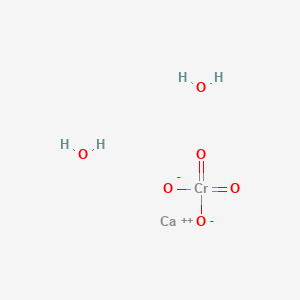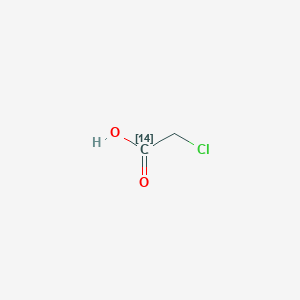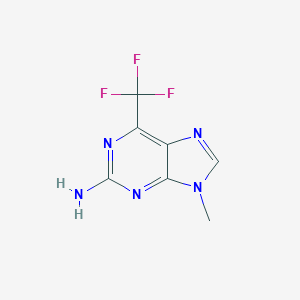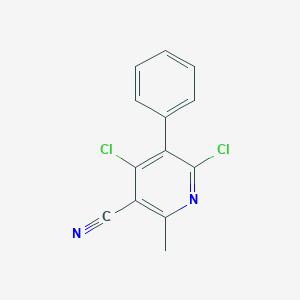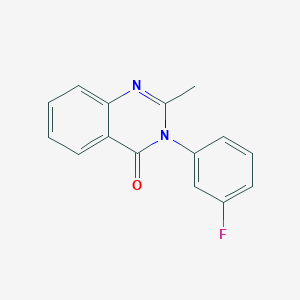
4(3H)-Quinazolinone, 3-(3-fluorophenyl)-2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Quinazolinone, 3-(3-fluorophenyl)-2-methyl- is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the quinazolinone family, which has been extensively studied for its various pharmacological properties.
作用机制
The exact mechanism of action of 4(3H)-Quinazolinone, 3-(3-fluorophenyl)-2-methyl- is not fully understood. However, studies have suggested that this compound exerts its anti-tumor and anti-inflammatory effects through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. Additionally, this compound has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
Studies have shown that 4(3H)-Quinazolinone, 3-(3-fluorophenyl)-2-methyl- exhibits potent cytotoxic effects against cancer cells, reduces the severity of inflammation, and inhibits the replication of the influenza virus. Additionally, this compound has been reported to exhibit low toxicity in animal models, making it a potential candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
One of the major advantages of 4(3H)-Quinazolinone, 3-(3-fluorophenyl)-2-methyl- is its potent cytotoxic effects against cancer cells, making it a useful tool for studying cancer biology and developing new anti-cancer drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental settings.
未来方向
There are several future directions for the study of 4(3H)-Quinazolinone, 3-(3-fluorophenyl)-2-methyl-. One direction is to further investigate the mechanism of action of this compound, which could lead to the development of more effective therapeutic agents. Another direction is to explore the potential use of this compound in combination with other anti-cancer drugs to improve treatment outcomes. Additionally, further studies are needed to evaluate the toxicity and pharmacokinetics of this compound in humans, which could pave the way for its clinical development as a therapeutic agent.
合成方法
The synthesis of 4(3H)-Quinazolinone, 3-(3-fluorophenyl)-2-methyl- can be achieved through various methods, including the reaction of 3-aminobenzoic acid with 3-fluoroacetophenone in the presence of a suitable catalyst. Another method involves the reaction of 3-fluoroaniline with 2-methylanthranilic acid in the presence of a dehydrating agent. Both methods have been reported to yield high purity and good yields of 4(3H)-Quinazolinone, 3-(3-fluorophenyl)-2-methyl-.
科学研究应用
4(3H)-Quinazolinone, 3-(3-fluorophenyl)-2-methyl- has been extensively studied for its potential therapeutic applications, including its anti-tumor, anti-inflammatory, and anti-viral activities. Studies have shown that this compound exhibits potent cytotoxic effects against various cancer cell lines, including lung, breast, and colon cancer. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the severity of inflammation in animal models of arthritis. Furthermore, 4(3H)-Quinazolinone, 3-(3-fluorophenyl)-2-methyl- has been reported to exhibit anti-viral activity against the influenza virus, making it a potential candidate for the development of new anti-viral drugs.
属性
CAS 编号 |
1789-04-4 |
|---|---|
产品名称 |
4(3H)-Quinazolinone, 3-(3-fluorophenyl)-2-methyl- |
分子式 |
C15H11FN2O |
分子量 |
254.26 g/mol |
IUPAC 名称 |
3-(3-fluorophenyl)-2-methylquinazolin-4-one |
InChI |
InChI=1S/C15H11FN2O/c1-10-17-14-8-3-2-7-13(14)15(19)18(10)12-6-4-5-11(16)9-12/h2-9H,1H3 |
InChI 键 |
KVLRRULUXONAGA-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=CC=C3)F |
规范 SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=CC=C3)F |
其他 CAS 编号 |
1789-04-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Bis[4-(2-phenyl-2-propyl)phenyl]amine](/img/structure/B154613.png)
